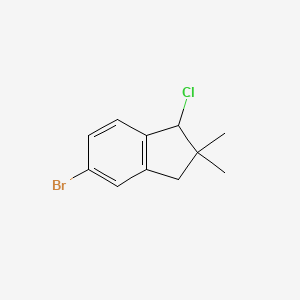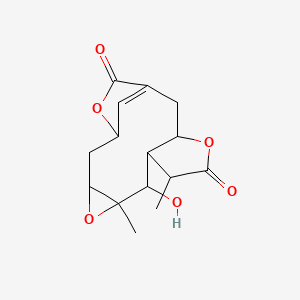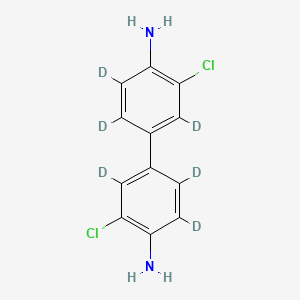![molecular formula C28H27F2N5O3 B592685 [(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate CAS No. 1190363-03-1](/img/structure/B592685.png)
[(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned, also known as Rimegepant, is an oral Calcitonin Gene-Related Peptide (CGRP) antagonist . It is used in clinical trials for treating migraines . The chemical name of the compound is [(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate .
Scientific Research Applications
Treatment of Migraine
BMS-846372 is a potent and orally active human CGRP receptor antagonist . It has been clinically shown to be effective in the treatment of migraine . Migraine is a chronic debilitating disease, affecting roughly 12% of the U.S. population .
CGRP Receptor Antagonism
BMS-846372 has been identified as a potent antagonist of the CGRP receptor . The CGRP receptor is composed of a family B G-protein-coupled receptor (GPCR), named the calcitonin receptor-like receptor (CLR), along with a receptor activity modifying protein 1 (RAMP1) .
Vasodilation
CGRP is an extremely potent vasodilator that has been implicated in the pathogenesis of migraine . BMS-846372, as a CGRP receptor antagonist, could potentially be used to counteract this vasodilation .
Reduction of Neurotransmitter Release
Triptans, the current standard of care for treating migraines, are believed to act by vasoconstriction of cranial vessels with concomitant inhibition of neurotransmitter release from trigeminal afferents . As a CGRP receptor antagonist, BMS-846372 could potentially have a similar effect .
Large Scale Preparation
An enantioselective synthesis of BMS-846372, amenable to large scale preparation, has been presented . This new synthesis showcases a chemo- and enantioselective reduction of a cyclohepta [b]pyridine-5,9-dione as well as a Pd-catalyzed alpha-arylation reaction to form the key carbon-carbon bond .
Preclinical Characterization
BMS-846372 has undergone preclinical characterization . It has good oral bioavailability in rat, dog, and cynomolgus monkeys and overall attractive preclinical properties including strong (>50% inhibition) exposure-dependent in vivo efficacy .
Mechanism of Action
BMS-846372, also known as [(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate, is a potent and orally active antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor .
Target of Action
The primary target of BMS-846372 is the CGRP receptor . This receptor is a family B G-protein-coupled receptor (GPCR), composed of the Calcitonin Receptor-Like Receptor (CLR) and a Receptor Activity Modifying Protein 1 (RAMP1) .
Mode of Action
As a CGRP receptor antagonist, BMS-846372 binds to the CGRP receptor and prevents the binding of the CGRP, a 37 amino-acid peptide . This peptide is an extremely potent vasodilator and has been implicated in the pathogenesis of migraine .
Biochemical Pathways
The CGRP receptor is widely distributed in the nervous system . The blockade of this receptor by BMS-846372 can affect neural processes and the potential roles of peripheral and central sensitization in the neurobiology of headache .
Pharmacokinetics
BMS-846372 has good oral bioavailability in rat, dog, and cynomolgus monkeys . Its overall attractive preclinical properties include strong (>50% inhibition) exposure-dependent in vivo efficacy .
Result of Action
The result of BMS-846372’s action is the alleviation of pain in migraineurs without the cardiovascular side effects associated with the use of triptans . This is due to its strong exposure-dependent in vivo efficacy .
Safety and Hazards
properties
IUPAC Name |
[(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F2N5O3/c29-21-6-1-5-20(24(21)30)17-8-9-23(25-18(16-17)4-2-12-31-25)38-28(37)34-14-10-19(11-15-34)35-22-7-3-13-32-26(22)33-27(35)36/h1-7,12-13,17,19,23H,8-11,14-16H2,(H,32,33,36)/t17-,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNYPRIWWJSQTR-UZUQRXQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(CC1C3=C(C(=CC=C3)F)F)C=CC=N2)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C[C@@H]1C3=C(C(=CC=C3)F)F)C=CC=N2)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of BMS-846372 and how does it relate to the treatment of migraines?
A: BMS-846372 acts as a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist. [, , ] CGRP is a neuropeptide implicated in the pathophysiology of migraines, with elevated levels observed during migraine attacks. By blocking CGRP receptors, BMS-846372 inhibits the effects of CGRP, potentially preventing or alleviating migraine symptoms. []
Q2: What are the key structural features of BMS-846372 and how do they contribute to its activity?
A: The asymmetric synthesis of BMS-846372 and its major metabolite has been described, highlighting the importance of the substituted cyclohepta[b]pyridine ring system. [] An efficient enantioselective synthesis further emphasized the significance of a chemo- and enantioselective reduction of a cyclohepta[b]pyridine-5,9-dione and a Pd-catalyzed α-arylation reaction to achieve the specific stereochemistry essential for its activity. []
Q3: What is known about the pharmacokinetic profile of BMS-846372?
A: Preclinical studies have demonstrated that BMS-846372 exhibits good oral bioavailability in various species, including rats, dogs, and cynomolgus monkeys. [] This suggests that the compound is well-absorbed after oral administration and is distributed effectively in the body.
Q4: What evidence supports the efficacy of BMS-846372 in preclinical models of migraine?
A: BMS-846372 displayed promising efficacy in a marmoset migraine model, showing strong (>50% inhibition) exposure-dependent in vivo efficacy. [] This suggests that the compound's ability to reduce migraine-related symptoms is related to its concentration in the body, further supporting its potential as a migraine treatment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

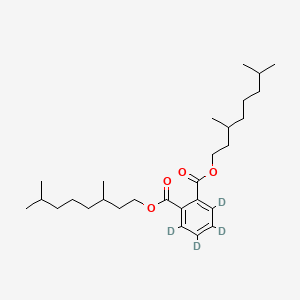
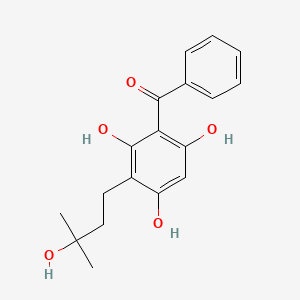

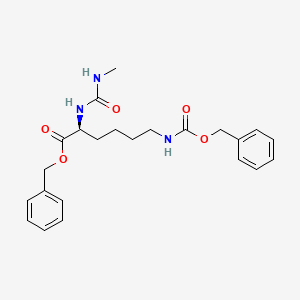

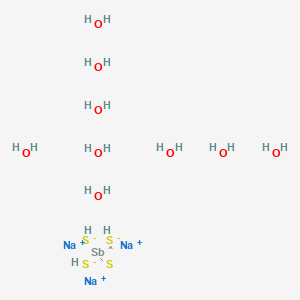
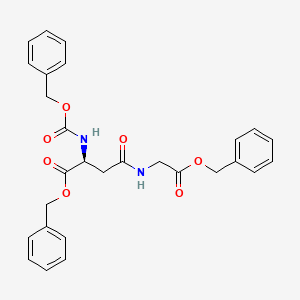
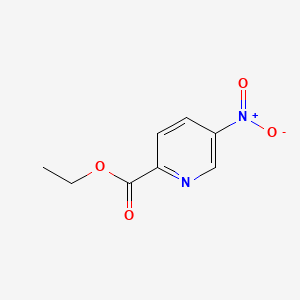
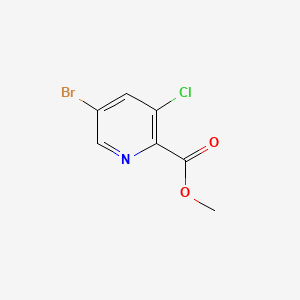
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)
